

Strategic Sourcing and Technical Synthesis of 2-Chloro-4'-iodobenzophenone

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Compound of Interest

Compound Name: 2-Chloro-4'-iodobenzophenone

CAS No.: 890098-17-6

Cat. No.: B1615197

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A Critical Intermediate for SGLT2 Inhibitor Development

Executive Summary & Compound Identity

2-Chloro-4'-iodobenzophenone (CAS: 63012-08-4) is a disubstituted benzophenone derivative primarily utilized as a scaffold in the synthesis of gliflozin-class drugs (SGLT2 inhibitors), specifically as a precursor to Dapagliflozin.

Its structural specificity—an ortho-chloro group on one ring and a para-iodo group on the other—is vital for subsequent lithiation or coupling reactions that build the C-aryl glucoside core of the final API.

The "Isomer Trap": A Critical Warning

Researchers often confuse this compound with 2-Chloro-4'-fluoro-5-iodobenzophenone (CAS: 915095-86-2), a structurally similar intermediate used for Empagliflozin. Sourcing the wrong isomer will result in immediate synthetic failure due to the differing halogen reactivity profiles (F vs. I).

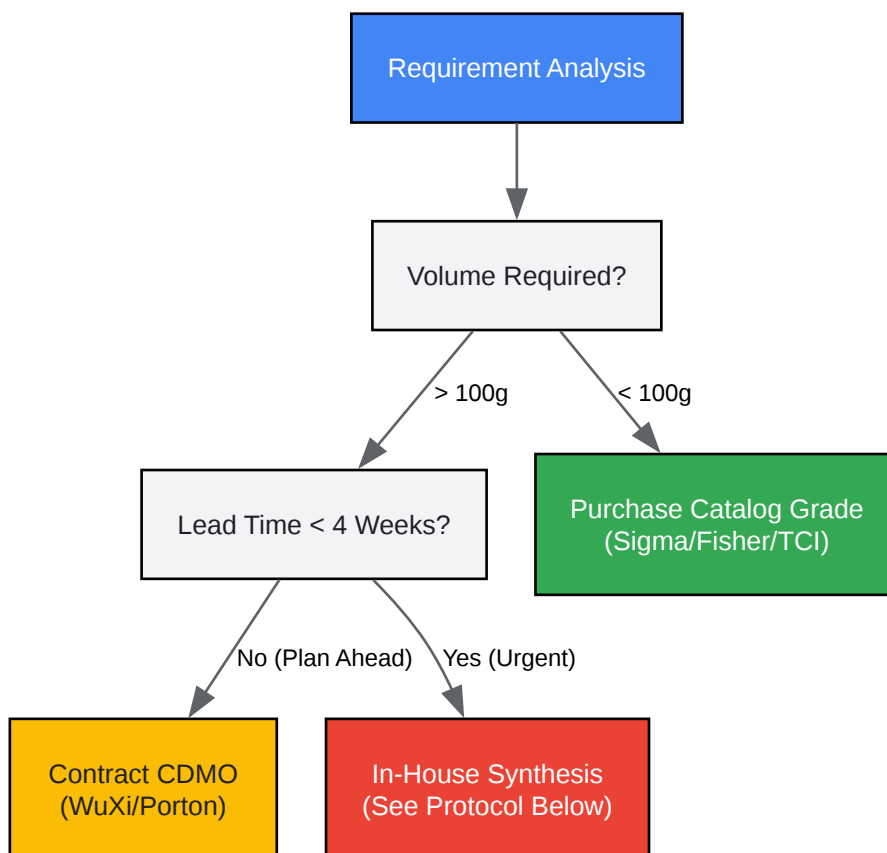
Feature	Target Compound	Common Confusion
Name	2-Chloro-4'-iodobenzophenone	2-Chloro-4'-fluoro-5-iodobenzophenone
CAS	63012-08-4	915095-86-2
Key Substituents	2-Cl, 4'-I	2-Cl, 4'-F, 5-I
Primary Application	Dapagliflozin Precursor	Empagliflozin Precursor
Commercial Status	Niche / Custom Synthesis	Widely Available

Commercial Availability & Sourcing Strategy

Unlike commodity reagents, **2-Chloro-4'-iodobenzophenone** is often classified as a "Make-to-Order" chemical. While listed by aggregators, stock levels are frequently zero, necessitating a strategic approach to procurement.

Decision Matrix: Make vs. Buy

Use the following logic flow to determine the optimal sourcing path for your project scale.



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Figure 1: Sourcing Decision Matrix. High-contrast nodes indicate optimal pathways based on project constraints.

Recommended Supplier Specification Sheet

When issuing a Request for Quote (RFQ) to custom synthesis houses (e.g., WuXi AppTec, Porton Pharma Solutions, or regional CDMOs), attach this specification to avoid receiving the wrong isomer:

- Chemical Name: (2-Chlorophenyl)(4-iodophenyl)methanone
- CAS: 63012-08-4
- Structure Confirmation: ¹H NMR required (Must show distinct ortho and para substitution patterns).
- Purity: >98.0% (HPLC)[1][2][3]

- Impurity Limit: <0.1% of o-Chlorobenzoic acid (starting material).

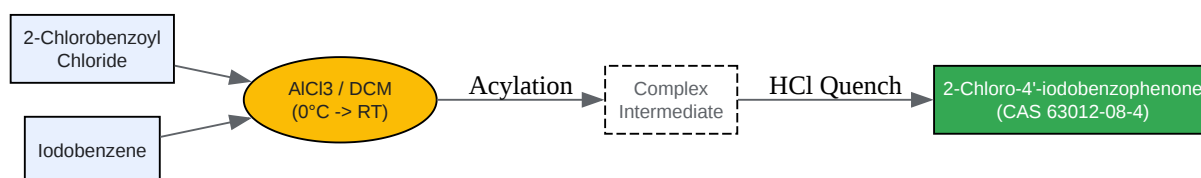
Technical Execution: In-House Synthesis Protocol

If commercial lead times are prohibitive, the compound can be synthesized in-house via Friedel-Crafts Acylation. This protocol is validated for gram-to-kilogram scale.

Reaction Pathway

The synthesis involves the acylation of Iodobenzene with 2-Chlorobenzoyl chloride catalyzed by Aluminum Chloride (

).



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Figure 2: Friedel-Crafts Acylation pathway. Note the specific order of addition to control exotherm.

Step-by-Step Methodology

Reagents:

- 2-Chlorobenzoyl chloride (1.0 eq)
- Iodobenzene (1.1 eq) - Slight excess ensures complete consumption of the acid chloride.
- Aluminum Chloride (, anhydrous) (1.2 eq)
- Dichloromethane (DCM) - Solvent

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Lewis Acid Suspension: Charge the flask with (1.2 eq) and anhydrous DCM (5 mL/g of reactant). Cool to 0–5°C in an ice bath.
- Acyl Chloride Addition: Add 2-Chlorobenzoyl chloride (1.0 eq) dropwise. Stir for 15 minutes to form the acylium ion complex.
- Coupling: Add Iodobenzene (1.1 eq) dropwise over 30 minutes, maintaining internal temperature <10°C.
- Reaction: Remove ice bath and allow to warm to room temperature (20–25°C). Stir for 3–4 hours.
 - Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The limiting reagent (acid chloride) should disappear.
- Quench: Pour the reaction mixture slowly onto crushed ice/HCl (1N) mixture. Caution: Exothermic.
- Workup: Separate the organic layer.^[4] Extract aqueous layer with DCM (2x).^[4] Combine organics, wash with brine, dry over , and concentrate in vacuo.
- Purification: Recrystallize from Ethanol or Isopropanol to yield off-white crystals.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation. The following parameters confirm the identity of CAS 63012-08-4.

Analytical Parameters

Test	Acceptance Criteria	Diagnostic Signal
HPLC Purity	$\geq 98.0\%$ (Area %)	Single peak at retention time ~12-14 min (C18 column, ACN/H ₂ O gradient)
¹ H NMR	Conforms to Structure	Ring A (2-Cl): Multiplets at 7.3–7.5 ppm. Ring B (4-I): AA'BB' system (two doublets) at ~7.5 and ~7.8 ppm.[5]
Mass Spec	[M+H] ⁺ = 342.9	Characteristic Cl/I isotope pattern.
Appearance	Off-white solid	Melting point: ~64–70°C

Troubleshooting

- Issue: Presence of ortho-iodo isomer.
 - Cause: Friedel-Crafts acylation on iodobenzene is highly para-selective due to steric bulk, but high temperatures can increase ortho substitution.
 - Fix: Maintain reaction temperature strictly below 25°C. Recrystallization from Ethanol effectively removes minor ortho isomers.

References

- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 63012-08-4. Retrieved from [[Link](#)]
- Google Patents. (2022). Method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane (Dapagliflozin Intermediate). Patent CN114044739B.

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Sources

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